

Spectroscopic Analysis of Boc-Asn-OH: A Technical Guide

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Compound of Interest

Compound Name: *tert*-Butoxycarbonylasparagine

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This technical guide provides a comprehensive overview of the spectroscopic data for N- α -(*tert*-Butoxycarbonyl)-L-asparagine (Boc-Asn-OH), a crucial building block in peptide synthesis. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for Boc-Asn-OH. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of each proton and carbon atom in Boc-Asn-OH. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO- d_6).

Table 1: ^1H NMR Spectroscopic Data for Boc-Asn-OH in DMSO- d_6

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.42	s	2H	-CONH ₂
~5.71	d, J \approx 9.3 Hz	1H	α -NH
~4.64	m	1H	α -CH
~2.77	m	2H	β -CH ₂
1.64	s	9H	-C(CH ₃) ₃ (Boc)

Note: The chemical shifts are based on data for a closely related derivative, [emim][Boc-Asn], and are considered representative for Boc-Asn-OH in DMSO-d₆.^[1] The chemical shift of the carboxylic acid proton (-COOH) is often broad and may not be distinctly observed.

Table 2: ¹³C NMR Spectroscopic Data for Boc-Asn-OH in DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~175.1	-COOH (Carboxylic Acid)
~172.5	-CONH ₂ (Amide)
~154.4	-OCO- (Boc Carbonyl)
~77.4	-C(CH ₃) ₃ (Boc Quaternary C)
~53.3	α -CH
~39.5	DMSO-d ₆ Solvent Peak ^{[2][3]}
~30.2	β -CH ₂
~26.0	-C(CH ₃) ₃ (Boc Methyls)

Note: The chemical shifts are based on data for a closely related derivative, [emim][Boc-Asn], and general knowledge of Boc-protected amino acid spectra.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of Boc-Asn-OH shows characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Bands for Boc-Asn-OH

Wavenumber (cm ⁻¹)	Functional Group	Description
3500 - 3200	O-H Stretch	Broad, characteristic of carboxylic acid
3400 - 3250	N-H Stretch	Amine/Amide groups[4]
2950 - 2850	C-H Stretch	Alkyl groups (Boc and side chain)[5]
~1740	C=O Stretch	Carboxylic Acid[6]
~1690	C=O Stretch	Urethane (Boc group)[6][7]
~1640	C=O Stretch	Primary Amide (Amide I band)
~1530	N-H Bend	Amide II band[7]

Note: The listed wavenumbers represent typical ranges for the specified functional groups in N-Boc protected amino acids.

Experimental Protocols

The following protocols provide detailed methodologies for the acquisition of NMR and IR spectroscopic data for Boc-Asn-OH.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Boc-Asn-OH.

Materials:

- Boc-Asn-OH sample (10-50 mg)

- Deuterated dimethyl sulfoxide (DMSO-d₆)
- 5 mm NMR tubes
- Pipettes and vials

Procedure:

- Sample Preparation:
 1. Accurately weigh 10-50 mg of the Boc-Asn-OH sample into a clean, dry vial.
 2. Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
 3. Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
 4. Transfer the resulting solution into a 5 mm NMR tube using a pipette.
- Data Acquisition (General Parameters for a 400 MHz Spectrometer):
 1. Insert the NMR tube into the spectrometer.
 2. Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
 3. Shim the magnetic field to achieve optimal homogeneity.
 4. For ¹H NMR:
 - Acquire a standard single-pulse ¹H NMR spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64.
 5. For ¹³C NMR:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical spectral width: 0 to 200 ppm.[3]

- Number of scans: 1024-4096 (due to the low natural abundance of ^{13}C).
- Data Processing:
 1. Apply Fourier transformation to the acquired Free Induction Decay (FID).
 2. Phase the resulting spectrum.
 3. Calibrate the chemical shift axis. For ^1H NMR, reference the residual DMSO peak to 2.50 ppm.^[2] For ^{13}C NMR, reference the DMSO solvent peak to 39.52 ppm.^[2]
 4. Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy Protocol (Thin Solid Film Method)

Objective: To obtain an infrared spectrum of solid Boc-Asn-OH.

Materials:

- Boc-Asn-OH sample (~5-10 mg)
- Volatile solvent (e.g., methanol or methylene chloride)
- Salt plates (e.g., NaCl or KBr)
- Pipette
- FTIR spectrometer

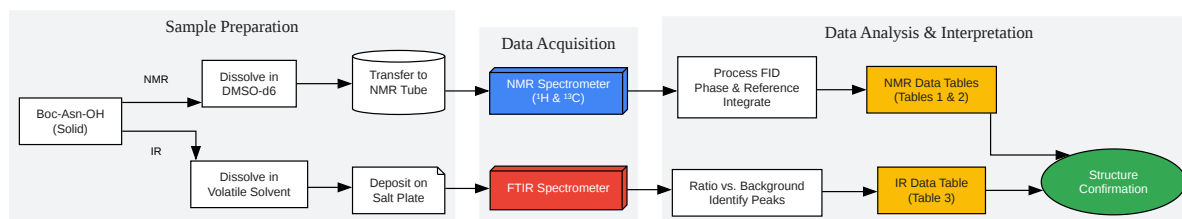
Procedure:

- Sample Preparation:
 1. Place a small amount (5-10 mg) of Boc-Asn-OH into a small vial.
 2. Add a few drops of a volatile solvent to dissolve the solid completely.
 3. Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate.

4. Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.
- Data Acquisition:
 1. Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
 2. Acquire a background spectrum of the clean, empty sample compartment.
 3. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - Data Processing:
 1. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 2. Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like Boc-Asn-OH.



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Caption: Workflow for spectroscopic analysis of Boc-Asn-OH.

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